(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate
Description
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a critical intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an alternative isoprenoid biosynthesis route utilized by most eubacteria, algae, and plant plastids . This pathway converts pyruvate and glyceraldehyde-3-phosphate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors of isoprenoids such as terpenes, sterols, and carotenoids. HMBPP is the penultimate metabolite in the MEP pathway, synthesized via the enzymatic reduction of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) by IspG (HMBPP synthase) and subsequently converted to IPP and DMAPP by IspH (HMBPP reductase) .
Beyond its metabolic role, HMBPP is a potent phosphoantigen (PAg) that activates human Vγ9Vδ2 T cells, a subset of γδ T cells critical for antimicrobial and antitumor immunity . Microbial pathogens, including Mycobacterium tuberculosis, Plasmodium falciparum, and Escherichia coli, produce HMBPP during infection, enabling immune detection via Vγ9Vδ2 T cell receptors . This activation triggers cytokine production (e.g., IFN-γ, TNF-α), cytotoxicity against infected or malignant cells, and cross-talk with dendritic cells, positioning HMBPP as a therapeutic target for infectious diseases and cancer .
Properties
IUPAC Name |
[(4-hydroxy-3-methylbut-2-enoxy)-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSIZRKJVDMQOQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O8P2-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis of HMBPP
Phosphonate Intermediate Preparation
The chemical synthesis of HMBPP begins with dimethyl homoprenylphosphonate (5 ), a precursor subjected to oxalyl chloride treatment under catalytic dimethylformamide (DMF) to form phosphonic acid chloride (6 ). This step avoids traditional ammonium salt intermediates, streamlining the process. The reaction proceeds at ambient temperature, yielding 6 with minimal purification requirements. Subsequent coupling with hydroxyl-bearing intermediates introduces the enyl pyrophosphate moiety.
Stereoselective Formation of the (E)-Configuration
Stereochemical control is achieved through Wittig or Horner-Wadsworth-Emmons reactions, leveraging stabilized ylides to favor the thermodynamically stable (E)-isomer. For example, phosphorylation of (E)-configured intermediates using pyrophosphate donors in anhydrous tetrahydrofuran (THF) ensures retention of stereochemistry. Post-synthetic purification via ion-exchange chromatography (e.g., DEAE-Sepharose) resolves HMBPP from unreacted starting materials, achieving >98% purity.
Table 1: Key Parameters in HMBPP Chemical Synthesis
Biosynthetic Production via the MEP Pathway
Enzymatic Conversion by IspG and IspH
In microbial systems, HMBPP is an intermediate in the methylerythritol phosphate (MEP) pathway. IspG (GcpE) catalyzes the reduction of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) to HMBPP, while IspH mediates its conversion to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Recombinant expression of E. coli IspG/IspH in E. coli BL21(DE3) yields active enzymes, though IspH’s oxygen-sensitive [4Fe-4S] cluster necessitates anaerobic purification.
Fermentation and Extraction
Large-scale HMBPP production employs engineered E. coli strains overexpressing the MEP pathway. Fermentation at 37°C in M9 minimal media supplemented with glycerol and yeast extract maximizes HMBPP accumulation. Cells are lysed via sonication, and HMBPP is purified via anion-exchange chromatography (pH 7.4, 0–500 mM NaCl gradient).
Table 2: Biosynthetic Yield of HMBPP in Microbial Systems
| Organism | HMBPP Titer (mg/L) | Purification Method | Source |
|---|---|---|---|
| E. coli BL21(DE3) | 120 | Anion-exchange chromatography |
Analytical Characterization
Challenges and Optimization Strategies
Stability of the [4Fe-4S] Cluster in IspH
IspH’s oxygen sensitivity limits biosynthetic efficiency. Anaerobic chambers (<1 ppm O₂) and reducing agents (e.g., dithiothreitol) stabilize the [4Fe-4S] cluster during purification. Site-directed mutagenesis (e.g., Cys → Ser substitutions) has been explored but reduces catalytic activity by 70%.
Comparative Analysis of Methods
Table 3: Chemical vs. Biosynthetic HMBPP Production
| Parameter | Chemical Synthesis | Biosynthesis |
|---|---|---|
| Yield | 10 g (lab-scale) | 120 mg/L (fermentation) |
| Purity | >98% | 80–90% |
| Stereochemical Control | High (E:Z > 95:5) | Enzyme-dependent |
| Cost | High (precursor costs) | Moderate (fermentation) |
Chemical Reactions Analysis
Enzymatic Reduction to Isoprenoid Precursors
HMBPP undergoes reductive dehydroxylation catalyzed by the [4Fe-4S] cluster-containing enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH) . This reaction produces two isoprenoid precursors:
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Isopentenyl pyrophosphate (IPP)
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Dimethylallyl pyrophosphate (DMAPP)
Reaction Mechanism:
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Substrate Binding : HMBPP coordinates to the [4Fe-4S] cluster via its C4 hydroxyl group, forming a Fe–O bond (distance: 2.0 Å) .
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Electron Transfer : The [4Fe-4S] cluster donates two electrons, enabling reductive elimination of the hydroxyl group.
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Protonation : Sequential protonation of intermediates leads to IPP (70–80%) and DMAPP (20–30%), depending on reaction conditions .
Key Experimental Findings:
| Parameter | Value/Observation | Source |
|---|---|---|
| Catalytic Efficiency | ||
| Electron Donors | Ferredoxin, flavodoxin, or dithionite | |
| Oxygen Sensitivity | Reaction inhibited by O |
Role of the [4Fe-4S] Cluster
The [4Fe-4S] cluster in IspH is essential for catalysis. Mutagenesis studies reveal:
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His42 and His124 residues stabilize substrate binding ( increases 10-fold in mutants) .
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Glu126 mutation disrupts cluster integrity, halting catalysis .
Spectroscopic Evidence:
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EPR/ENDOR : Trapped intermediates (e.g., FeS A state) confirm direct cluster-substrate interaction during reduction .
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Mössbauer Spectroscopy : Identifies the +1 oxidation state of the [4Fe-4S] cluster during catalysis .
Non-Enzymatic Reactions
While enzymatic reduction dominates, HMBPP participates in:
Substitution Reactions:
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Nucleophilic Attack : The pyrophosphate group can be replaced by nucleophiles (e.g., thiols) under basic conditions, forming thioether derivatives .
Comparative Reactivity with Analogues
| Compound | Reactivity with IspH | Key Difference |
|---|---|---|
| 2-C-Methyl-D-erythritol-4-phosphate | Precursor in MEP pathway | Lacks conjugated double bond |
| Isopentenyl pyrophosphate | Product of HMBPP reduction | No hydroxyl group for coordination |
Structural Determinants of Reactivity
Scientific Research Applications
Biochemical Research
HMBPP serves as a crucial intermediate in the synthesis of isoprenoids, which are vital for numerous biological functions. Its role in the MEP pathway has made it a subject of extensive research aimed at understanding isoprenoid biosynthesis and its implications for microbial physiology.
Table 1: Key Isoprenoid Products Derived from HMBPP
| Product Name | Functionality |
|---|---|
| Isopentenyl Pyrophosphate | Precursor for terpenes and sterols |
| Dimethylallyl Pyrophosphate | Key intermediate in various biosynthetic pathways |
Medical Applications
HMBPP has garnered attention as a potential therapeutic target due to its unique presence in pathogenic organisms such as Mycobacterium tuberculosis and malaria parasites. It acts as a phosphoantigen that activates human Vγ9/Vδ2 T cells, which are crucial for immune responses against infections . Its extraordinary potency (bioactivity of approximately 0.1 nM) positions it as a promising candidate for immunotherapy against infectious diseases .
Case Study: Activation of T Cells
Research indicates that treatment with HMBPP can significantly expand circulating Vγ9/Vδ2 T cells, enhancing their cytotoxic capabilities against infected cells. This effect was observed in macaques treated with HMBPP and IL-2, leading to prolonged immune responses .
Vector Control Strategies
Recent studies have explored HMBPP's role as a phagostimulant in mosquito species that transmit malaria and other diseases. The addition of HMBPP to blood meals has been shown to increase feeding rates among mosquitoes, suggesting its utility in developing environmentally friendly vector control strategies .
Table 2: Impact of HMBPP on Mosquito Feeding Behavior
| Mosquito Species | Feeding Rate Increase (%) |
|---|---|
| Anopheles coluzzii | Significant |
| Aedes aegypti | Significant |
| Culex pipiens | Significant |
Industrial Applications
HMBPP is also being investigated for its potential in metabolic engineering to produce valuable isoprenoids. The eco-friendly synthesis pathways utilizing genetically engineered microorganisms highlight its promise as an alternative to petroleum-derived products .
Mechanism of Action
The mechanism of action of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate involves its conversion by the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH). This enzyme contains a 4Fe-4S cluster that facilitates the reduction of the compound into isopentenyl diphosphate and dimethylallyl diphosphate. These products are then used in the biosynthesis of various isoprenoids .
Comparison with Similar Compounds
Table 1: Structural and Pathway Features of HMBPP and Related Isoprenoid Precursors
| Compound | Structure | Biosynthetic Pathway | Key Enzymes Involved | Primary Sources |
|---|---|---|---|---|
| HMBPP | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate | MEP pathway | IspG (synthase), IspH (reductase) | Bacteria, algae, plant plastids |
| IPP | Isopentenyl pyrophosphate | Mevalonate/MEP | HMG-CoA reductase (mevalonate) | Eukaryotes, archaea, some bacteria |
| DMAPP | Dimethylallyl pyrophosphate | Mevalonate/MEP | IDI-1 (isomerase) | Universal |
| BrHPP (synthetic analog) | Bromohydrin pyrophosphate | Synthetic | N/A | Laboratory-derived |
- HMBPP vs. IPP : HMBPP differs structurally from IPP by the presence of a hydroxyl group at position 4 and a double bond at C2–C3 . While IPP is produced via both the mevalonate (eukaryotes) and MEP (bacteria/plants) pathways, HMBPP is exclusive to the MEP pathway .
- HMBPP vs. DMAPP : DMAPP is an isomer of IPP and shares a similar backbone with HMBPP but lacks the hydroxyl group. HMBPP can mimic DMAPP in certain enzymatic reactions, such as serving as an alternative starter unit for geranylgeranyl pyrophosphate (GGPP) synthases .
Functional Comparison in Immune Activation
Table 2: Immunostimulatory Potency of Phosphoantigens
- HMBPP vs. IPP : HMBPP is ~30,000-fold more potent than IPP in activating Vγ9Vδ2 T cells due to its direct interaction with the T cell receptor (TCR) and butyrophilin 3A1 (BTN3A1) complex . IPP, a "self"-antigen, requires accumulation under cellular stress (e.g., cancer) and relies on BTN3A1 for presentation .
- Synthetic Analogs : Bromohydrin pyrophosphate (BrHPP) and 2-methyl-3-butenyl-1-pyrophosphate (2M3B1PP) mimic HMBPP but exhibit lower potency. BrHPP has been used in clinical trials to expand Vγ9Vδ2 T cells ex vivo .
Metabolic and Therapeutic Implications
- Microbial Specificity : HMBPP’s absence in human metabolism makes it a pathogen-specific biomarker, enabling targeted immune responses against infections . In contrast, IPP’s presence in stressed host cells links it to autoimmune risks if overactivated .
- Enzymatic Targets: Inhibitors of HMBPP synthase (IspG) or reductase (IspH) disrupt bacterial isoprenoid biosynthesis, offering antibiotic strategies. For example, fosmidomycin targets IspC (DXR) in the MEP pathway, reducing HMBPP production .
Biological Activity
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a significant compound in the realm of immunology and microbiology, primarily recognized for its role as a potent activator of γδ T cells. This article delves into the biological activity of HMBPP, exploring its mechanisms, effects on immune responses, and implications in various biological systems.
Overview of HMBPP
HMBPP is a key intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for isoprenoid biosynthesis in many bacteria and some eukaryotic organisms, including plants and algae. However, it is not synthesized in vertebrates, making its effects particularly interesting in studies involving immune responses to microbial infections.
Activation of γδ T Cells
HMBPP has been identified as a major activator for human γδ T cells, particularly the Vγ9/Vδ2 subset. Research indicates that HMBPP is approximately times more effective than isopentenyl pyrophosphate (IPP) in stimulating these immune cells . The activation mechanism involves the recognition of HMBPP by specific receptors on γδ T cells, leading to their proliferation and production of cytokines such as IFN-γ.
Table 1: Comparison of HMBPP and IPP Activation Potency
| Compound | Activation Potency (Relative) |
|---|---|
| HMBPP | times more potent |
| IPP | Baseline |
Cytotoxic Responses
In studies involving macaques, prolonged treatment with HMBPP combined with interleukin-2 (IL-2) resulted in a significant expansion of circulating Vγ2Vδ2 T cells. These cells exhibited a cytotoxic phenotype characterized by the expression of CD8 and the production of perforin, suggesting that HMBPP can enhance the cytotoxic potential of these T cells against pathogens . The accumulation of these activated T cells in pulmonary tissues persisted for several months after treatment, indicating a lasting immune response.
Phagostimulant Activity
Recent findings have highlighted the role of HMBPP as a phagostimulant in mosquito vectors such as Anopheles and Aedes species. When added to blood meals, HMBPP significantly increased feeding rates among these mosquitoes, suggesting potential applications in vector control strategies . The presence of the pyrophosphate group in HMBPP is crucial for this stimulatory effect, as modifications to this structure resulted in loss of activity.
Table 2: Feeding Rates in Mosquitoes with HMBPP Supplementation
| Mosquito Species | Feeding Rate (%) |
|---|---|
| Anopheles gambiae | >90 |
| Aedes aegypti | >90 |
| Culex pipiens | >90 |
Case Studies
- Macaque Study on T Cell Expansion : A study demonstrated that macaques treated with HMBPP and IL-2 experienced a marked increase in Vγ2Vδ2 T cell numbers within one week post-treatment. These findings underscore the potential for HMBPP to enhance immune responses in vivo .
- Vector Control Research : In experiments assessing mosquito feeding behavior, the addition of HMBPP to artificial feeding solutions resulted in doubled feeding rates compared to controls without HMBPP. This suggests that HMBPP could be utilized to improve bait formulations for vector management .
Q & A
Q. What is the role of HMBPP in the methylerythritol phosphate (MEP) pathway?
HMBPP is a critical intermediate in the MEP pathway, a non-mevalonate route for isoprenoid biosynthesis. It is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH/LytB). This step represents the terminal reaction in the MEP pathway, linking microbial metabolism to the production of essential isoprenoids like sterols and terpenoids .
Methodological Insight : To confirm HMBPP's role, researchers often use gene knockout studies (e.g., lytB deletion in Mycobacterium tuberculosis) combined with metabolic flux analysis. LC-MS quantifies pathway intermediates, while enzymatic assays monitor IspH activity using NADPH oxidation as a proxy .
Q. How can HMBPP be detected and quantified in microbial cultures?
HMBPP detection requires sensitive analytical techniques due to its low intracellular concentration. Liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled internal standards (e.g., deuterated HMBPP) is the gold standard. Alternatively, enzymatic recycling assays using purified IspH can amplify signals via NADPH depletion kinetics .
Example Protocol :
Q. What experimental models are used to study HMBPP biosynthesis?
Microbial systems like Escherichia coli, Plasmodium falciparum, and Mycobacterium tuberculosis are common due to their reliance on the MEP pathway. Plant models (e.g., Arabidopsis thaliana) are used for plastid isoprenoid studies. Heterologous expression of MEP pathway genes in E. coli enables controlled HMBPP production .
Key Consideration : Ensure pathway intermediates do not feedback-inhibit upstream enzymes. Overexpression of rate-limiting enzymes (e.g., DXR, IspG) optimizes HMBPP yield .
Advanced Research Questions
Q. How does the IspH enzyme catalyze the conversion of HMBPP to IPP/DMAPP?
IspH employs a [4Fe-4S] cluster to mediate reductive cleavage of HMBPP. The mechanism involves two sequential electron transfers from NADPH, producing IPP and DMAPP in a ~5:1 ratio. Structural studies (X-ray crystallography) reveal conformational changes during substrate binding and product release .
Experimental Design :
Q. How does HMBPP regulate Vγ9Vδ2 T-cell activation, and what are its implications for immunotherapy?
HMBPP is a potent phosphoantigen that activates Vγ9Vδ2 T-cells by binding to the Vγ9 TCR and butyrophilin BTN3A1. This interaction triggers cytotoxicity against infected or cancerous cells. Researchers use in vitro T-cell expansion assays with synthetic HMBPP analogs (e.g., bromohydrin pyrophosphate) to study activation thresholds .
Key Findings :
Q. What strategies resolve contradictions in HMBPP's role across microbial pathogens?
Discrepancies arise in pathogens like Plasmodium (MEP-dependent) versus Toxoplasma (mevalonate-dependent). Comparative metabolomics and isotopic labeling (¹³C-glucose tracing) clarify pathway utilization. CRISPR interference (CRISPRi) can silence MEP genes to assess HMBPP essentiality .
Data Interpretation Table :
| Pathogen | HMBPP Detected? | MEP Pathway Active? |
|---|---|---|
| M. tuberculosis | Yes | Yes (essential) |
| Plasmodium falciparum | Yes | Yes |
| Toxoplasma gondii | No | No (mevalonate only) |
Q. How can HMBPP be stabilized for in vivo studies given its hydrolytic instability?
HMBPP’s labile pyrophosphate group necessitates prodrug strategies. Phosphonodiamidate prodrugs mask the phosphate moiety, improving serum stability. Post-administration, esterases in target tissues (e.g., tumors) release active HMBPP. Validate stability via HPLC and assess bioactivation using γδ T-cell activation assays .
Prodrug Design Example :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
